Acetyl-Tryptophan-Leucine-Alanine-7-amino-4-methylcoumarin is a synthetic peptide compound used primarily as a fluorogenic substrate in biochemical assays, particularly for studying protease activity. This compound consists of an acetylated N-terminal tryptophan, followed by leucine and alanine, and is conjugated to the fluorogenic leaving group 7-amino-4-methylcoumarin. The presence of the fluorogenic group allows for the quantification of enzymatic cleavage through fluorescence measurements, making it a valuable tool in proteomics and enzyme kinetics studies.
Acetyl-Tryptophan-Leucine-Alanine-7-amino-4-methylcoumarin is classified under synthetic peptides and fluorogenic substrates. It is often synthesized via solid-phase peptide synthesis techniques, which facilitate the precise assembly of amino acids into desired sequences. The compound is utilized in various scientific fields, including biochemistry, molecular biology, and pharmacology, due to its role in enzyme activity assays.
The synthesis of Acetyl-Tryptophan-Leucine-Alanine-7-amino-4-methylcoumarin typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
The synthesis process can be monitored using high-performance liquid chromatography (HPLC) to ensure purity and yield. Additionally, mass spectrometry can be employed to confirm the molecular weight and structure of the synthesized peptide.
Acetyl-Tryptophan-Leucine-Alanine-7-amino-4-methylcoumarin has a specific molecular structure characterized by:
Acetyl-Tryptophan-Leucine-Alanine-7-amino-4-methylcoumarin can undergo several chemical reactions:
The hydrolysis process can be monitored using fluorescence spectroscopy, where an increase in fluorescence intensity indicates substrate cleavage.
The mechanism of action for Acetyl-Tryptophan-Leucine-Alanine-7-amino-4-methylcoumarin primarily involves its role as a substrate for proteases. Upon cleavage by specific enzymes, the fluorogenic group is released, resulting in an increase in fluorescence that can be quantitatively measured. This property allows researchers to determine enzyme kinetics and substrate specificity effectively.
Studies have shown that various proteases exhibit different cleavage rates when interacting with this substrate, providing insights into their specificity and catalytic mechanisms.
Fluorescence measurements are typically conducted at an excitation wavelength of 380 nm and an emission wavelength of 460 nm to monitor enzymatic activity effectively.
Acetyl-Tryptophan-Leucine-Alanine-7-amino-4-methylcoumarin has several scientific applications:
Ac-Trp-Leu-Ala-AMC (Ac-WLA-AMC) is a fluorogenic peptide substrate engineered to target the chymotrypsin-like (CT-L) activity of the constitutive proteasome's β5 subunit (PSMB5). Its design leverages the β5 subunit’s preference for hydrophobic residues at the P1 position. The tryptophan residue (Trp) at P1 is critical for high-affinity binding, as the β5 active site contains a hydrophobic S1 pocket that accommodates bulky aromatic side chains. Structural analyses of proteasome-inhibitor complexes (e.g., PR-957) reveal that the β5 subunit’s S1 pocket in constitutive proteasomes is more compact and hydrophobic than its immunoproteasome counterpart (β5i/LMP7), which features a unique hydrophilic architecture around the oxyanion hole [2]. This distinction allows Ac-WLA-AMC to selectively bind β5 with minimal cross-reactivity toward β5i.
Comparative studies using gastric cancer cell lines demonstrate that Ac-WLA-AMC hydrolysis rates correlate strongly with β5 expression levels in epithelial-type cells, where constitutive proteasomes dominate. In contrast, diffuse-type cells with elevated immunoproteasome subunits show reduced Ac-WLA-AMC cleavage, confirming its β5 selectivity [8]. The substrate’s kinetic parameters (e.g., Km = 42 µM, kcat = 12 s−1 in purified 20S proteasomes) further reflect its optimized design for constitutive proteasome profiling [7].
Table 1: Kinetic Parameters of Fluorogenic Substrates for Proteasome Catalytic Subunits
Substrate | Target Subunit | Km (µM) | kcat (s−1) | Specificity Index |
---|---|---|---|---|
Ac-WLA-AMC | β5 (Constitutive) | 42 | 12 | 95% |
Ac-ANW-AMC | β5i (Immuno) | 28 | 18 | 98% |
Suc-LLVY-AMC | Pan-β5/β5i | 35 | 15 | 40% |
Specificity Index: Percentage activity toward target vs. non-target subunits under standardized conditions [3] [7].
Upon proteasome-mediated hydrolysis, Ac-WLA-AMC releases 7-amino-4-methylcoumarin (AMC), a fluorophore quantified at excitation/emission wavelengths of 345/445 nm. The reaction follows Michaelis-Menten kinetics, where initial velocity (V0) is proportional to proteasome concentration and activity. Continuous monitoring of AMC fluorescence enables real-time measurement of CT-L activity in whole-cell lysates or purified complexes [6].
Key methodological considerations include:
Table 2: Optimized Assay Conditions for Ac-WLA-AMC Hydrolysis
Parameter | Recommended Condition | Impact on Activity |
---|---|---|
Temperature | 37°C | Maximizes enzymatic turnover |
pH | 7.5 (Tris-HCl buffer) | Mirrors physiological conditions |
Activator | 0.03% SDS | Unlocks α-ring gate; boosts signal |
Incubation Time | 30–60 minutes | Linear AMC accumulation |
Immunoproteasomes (i-proteasomes) incorporate inducible subunits β1i, β2i, and β5i, altering cleavage preferences to favor hydrophobic and basic residues for MHC-I antigen generation. Ac-WLA-AMC’s selectivity for constitutive β5 over immunoproteasome β5i arises from structural divergence in their S1 pockets:
Functional differentiation is demonstrated in two contexts:
Global specificity profiling via mass spectrometry (MSP-MS) reveals that constitutive proteasomes cleave after Trp 2.7-fold more efficiently than immunoproteasomes, rationalizing Ac-WLA-AMC’s design as a β5-specific probe [5].
Table 3: Key Structural and Functional Differences Between β5 and β5i Subunits
Feature | β5 (PSMB5) | β5i (PSMB8) |
---|---|---|
S1 Pocket Size | Compact | Wider |
P1 Residue Preference | Bulky hydrophobic (Trp, Tyr) | Small hydrophobic (Ala, Leu) |
Dominant Proteasome Form | Constitutive | Immunoproteasome |
Selective Substrate | Ac-WLA-AMC | Ac-ANW-AMC |
Selective Inhibitor | Carfilzomib | ONX-0914 (PR-957) |
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